O,O,S-Triethyl dithiophosphate
Description
Contextualization within Organophosphorus Compounds
Organophosphorus compounds, a broad class of organic chemicals containing phosphorus, have diverse applications, including in agriculture as pesticides and in industry as additives. beilstein-journals.orgmdpi.com O,O,S-Triethyl dithiophosphate (B1263838) is a member of the phosphorothioate (B77711) sub-group, which are organophosphorus compounds containing sulfur. bibliotekanauki.pl The presence of both oxygen and sulfur atoms bonded to the central phosphorus atom imparts unique chemical and physical properties that distinguish it from other organophosphorus compounds like phosphates or simple thiophosphates. bibliotekanauki.pl
The structural arrangement of O,O,S-Triethyl dithiophosphate, specifically the presence of a P=S (thiono) or P-S (thiolo) bond, is crucial to its reactivity. bibliotekanauki.pl This particular compound is an isomer of the more common O,O,O-triethyl thiophosphate and is noted for its use as an intermediate in chemical synthesis.
Significance of Dithiophosphate Ligands and Derivatives
Dithiophosphate ligands, with the general formula (RO)2PS2-, are known for their ability to form stable complexes with a wide range of metal ions. wikipedia.org This chelating ability is a key feature of their chemical behavior and is central to many of their applications. wikipedia.org The sulfur atoms in the dithiophosphate group act as soft bases, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, making them particularly effective at binding to soft metal cations. mdpi.comresearchgate.net
These ligands can coordinate to metals in various ways, including as monodentate, bidentate, or bridging ligands, leading to a rich and diverse coordination chemistry. mdpi.com The resulting metal-dithiophosphate complexes have found use as lubricant additives, flotation agents in mining, and as precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.net The nature of the organic (R) groups on the dithiophosphate ligand can be modified to fine-tune the solubility and other properties of the resulting metal complexes. wikipedia.org
Research Imperatives for this compound and Related Organophosphorus Thioesters
Current research into this compound and other organophosphorus thioesters is driven by several key factors. A primary area of investigation is their role as intermediates in the synthesis of more complex molecules, including pesticides and pharmaceuticals. cymitquimica.comontosight.ai The reactivity of the thioester bond, which differs from that of the more common oxygen esters, offers unique synthetic pathways. nih.gov
Furthermore, the study of the biological activity of these compounds is an ongoing field of research. While some organophosphorus compounds are known for their toxicity, others are being investigated for potential therapeutic applications. bibliotekanauki.plnih.gov Understanding the structure-activity relationships of these compounds is crucial for developing new and more effective molecules. bibliotekanauki.pl
Another significant research driver is the environmental fate and impact of organophosphorus compounds. The hydrolysis and degradation of compounds like this compound in the environment are important considerations for their safe and sustainable use. cymitquimica.com Research in this area aims to develop compounds with improved degradation profiles and lower environmental persistence.
Finally, the unique coordination chemistry of dithiophosphate ligands continues to be an area of active research. researchgate.net Scientists are exploring the synthesis of new metal-organic frameworks and coordination polymers with novel electronic, magnetic, and catalytic properties based on these versatile ligands. mdpi.comresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 2524-09-6 | chemsrc.com |
| Molecular Formula | C6H15O2PS2 | cymitquimica.com |
| Molecular Weight | 214.29 g/mol | cymitquimica.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Boiling Point | 244.3°C at 760 mmHg | chemsrc.com |
| Density | 1.15 g/cm³ | chemsrc.com |
| Flash Point | 101.5°C | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxy-ethylsulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2/c1-4-7-9(10,8-5-2)11-6-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVCTTJRBWHTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073298 | |
| Record name | O,O,S- Triethyl dithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-09-6 | |
| Record name | Phosphorodithioic acid, O,O,S-triethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl phosphorodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O,S- Triethyl dithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phosphorodithioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QR38HSA4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for O,o,s Triethyl Dithiophosphate and Analogous Organodithiophosphates
General Synthetic Routes to O,O-Dialkyl Dithiophosphates
The synthesis of O,O-dialkyl dithiophosphates serves as the foundational step for producing a wide array of organophosphorus compounds. Two primary methods dominate this area: the reaction of phosphorus pentasulfide with alcohols and nucleophilic substitution reactions involving dithiophosphoric acid salts.
Reactions of Phosphorus Pentasulfide with Alcohols
The most common and direct method for synthesizing O,O-dialkyl dithiophosphoric acids is the reaction between phosphorus pentasulfide (P₂S₅ or its dimeric form P₄S₁₀) and an appropriate alcohol. researchgate.netmdpi.com This phosphorosulfuration reaction involves treating four moles of an alcohol with one mole of phosphorus pentasulfide. bch.roazjm.org The reaction is exothermic and typically results in the formation of the desired O,O-dialkyl dithiophosphoric acid and hydrogen sulfide (B99878) (H₂S) as a byproduct. bch.roazjm.org
The general scheme for this reaction is as follows: P₂S₅ + 4 ROH → 2 (RO)₂P(S)SH + H₂S bch.ro
This method is widely applicable for various alcohols, including ethanol (B145695), propanol, and butanol, allowing for the synthesis of a diverse range of O,O-dialkyl dithiophosphoric acids with high yields, often between 95.5% and 98.75%. researchgate.netazjm.org The reaction conditions can be controlled to optimize the yield and purity of the product. For instance, the reaction with ethanol to form O,O-diethyl dithiophosphate (B1263838) is a key step in the synthesis of further derivatives. google.com The resulting dithiophosphoric acids are strong acids and can be used directly in subsequent reactions or converted to their corresponding metal salts. mdpi.com
Nucleophilic Substitution Approaches Utilizing Dithiophosphoric Acid Salts
An alternative synthetic route involves the use of dithiophosphoric acid salts as nucleophiles. In this approach, a salt of a dithiophosphoric acid, such as a sodium or ammonium (B1175870) salt, is reacted with an electrophile, typically an alkyl halide. exlibrisgroup.comresearchgate.net This method is particularly useful for creating specific dithiophosphate esters. The dithiophosphate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atoms. However, reactions with soft electrophiles like alkyl halides predominantly result in S-alkylation. researchgate.netbeilstein-journals.org
The preparation of sodium or triethylammonium (B8662869) salts of dithiophosphoric acids is a common preliminary step. exlibrisgroup.comnih.gov For example, the sodium salt of di(2-ethylhexyl) dithiophosphoric acid can be prepared by reacting the acid with sodium hydride. exlibrisgroup.com These salts can then be used in nucleophilic substitution reactions. exlibrisgroup.com This approach has been utilized in various applications, including the modification of polymers like poly(vinylchloride) (PVC) by substituting chlorine atoms with dithiophosphate groups. exlibrisgroup.com
Table 1: General Synthetic Routes for O,O-Dialkyl Dithiophosphates
| Method | Reactants | Key Conditions | Product | Yield | Citations |
|---|---|---|---|---|---|
| Reaction with P₂S₅ | Phosphorus Pentasulfide, Alcohol (e.g., Ethanol) | Exothermic, often heated to complete reaction (e.g., 80°C) | O,O-Dialkyl Dithiophosphoric Acid | High (95.5-98.75%) | researchgate.netbch.roazjm.org |
| Nucleophilic Substitution | Dithiophosphoric Acid Salt (e.g., Sodium Salt), Alkyl Halide | Varies by substrate; often in a solvent like ethanol | O,O,S-Trialkyl Dithiophosphate or other ester | Moderate to Good | exlibrisgroup.comresearchgate.net |
Specific Synthetic Pathways for O,O,S-Triethyl Dithiophosphate
The synthesis of the asymmetric this compound often involves the modification of a pre-existing O,O-diethyl dithiophosphate structure or its derivatives. These specific pathways include intramolecular rearrangements, derivatization reactions, and controlled degradation processes.
Alkyl Transfer Reactions in Metal-Dithiophosphate Complexes
A notable pathway to this compound occurs during the synthesis of certain metal complexes. Specifically, the formation of square-planar Nickel(II) diisocyanide dithiophosphate complexes can proceed via an ethyl group transfer. chemrxiv.orgrsc.org In this reaction, a precursor such as [Ni{S₂P(OEt)₂}₂] is reacted with an isocyanide. rsc.orgresearchgate.net The process involves the nucleophilic attack of one dialkyldithiophosphate ligand on another, leading to C-O bond cleavage and C-S bond formation in an Sₙ2-type reaction. chemrxiv.orgrsc.org
This reaction yields the stable Ni(II) complex and this compound as a byproduct. chemrxiv.orgrsc.org The rate of this alkyl transfer is sensitive to steric hindrance; less sterically crowded alkyl groups are more readily transferred. chemrxiv.org The reaction is also highly dependent on the solvent, proceeding efficiently in chlorinated solvents at elevated temperatures. rsc.org
Derivatization from O,O-Diethyl Dithiophosphate Precursors
This compound can be formed through the derivatization of O,O-diethyl dithiophosphate or its corresponding acid. The alkyl transfer reaction described in the context of nickel complexes is a prime example of such a derivatization, where the O,O-diethyl dithiophosphate ligand is the precursor. chemrxiv.orgrsc.org
Another derivatization route involves the chlorination of O,O-diethyl dithiophosphate to produce O,O-diethyl chlorothiophosphate. google.com While this specific product is not this compound, the process illustrates how the precursor can be chemically modified. The resulting O,O-diethyl chlorothiophosphate is a reactive intermediate that can be used in further syntheses.
Formation through Thermal Degradation of Zinc-O,O-Diethyl Dithiophosphate
The thermal decomposition of zinc O,O-diethyl dithiophosphate (ZnDDP) is another specific pathway for the formation of this compound. When heated to high temperatures, such as 190°C in an n-hexadecane solvent, ZnDDP undergoes degradation to yield several products, including this compound. materialsciencejournal.org The formation of this isomer is suggested to occur through a thiono-thiolo isomerization process, coupled with the disproportionation of sulfur and oxygen atoms linked to the phosphorus center. materialsciencejournal.org This thermal instability is a key aspect of how zinc dialkyldithiophosphates function as anti-wear additives in lubricants. scbt.com
Table 2: Specific Synthetic Pathways to this compound
| Method | Precursor | Reaction Type | Key Findings | Citations |
|---|---|---|---|---|
| Alkyl Transfer | Nickel(II) bis(O,O-diethyl dithiophosphate) | Nucleophilic Attack (Sₙ2) | Forms as a byproduct during Ni(II) complex synthesis; rate is sterically and solvent dependent. | chemrxiv.orgrsc.org |
| Derivatization | O,O-Diethyl Dithiophosphate Ligand | Intramolecular Alkyl Transfer | An ethyl group migrates from an oxygen atom to a sulfur atom within a metal complex. | chemrxiv.orgrsc.org |
| Thermal Degradation | Zinc-O,O-Diethyl Dithiophosphate | Isomerization/Decomposition | Occurs at high temperatures (e.g., 190°C); involves thiono-thiolo rearrangement. | materialsciencejournal.org |
Industrial Synthesis Process Research and Optimization for this compound and Analogous Organodithiophosphates
The industrial-scale synthesis of organodithiophosphates requires rigorous research and optimization to ensure high purity, efficiency, and cost-effectiveness. Key areas of focus include the development of advanced purification techniques and the fine-tuning of reaction conditions to maximize yield and minimize undesirable side products.
Catalytic Chlorination-Distillation for Enhanced Purity
A significant advancement in the production of high-purity analogous organodithiophosphates, such as O,O-diethyl chlorothiophosphate, involves a multi-step process combining catalytic chlorination with specialized distillation. This method addresses the challenge of removing impurities and residual reactants that can affect the quality and performance of the final product. google.com
The process begins with the synthesis of O,O-diethyl dithiophosphate by reacting phosphorus pentasulfide with absolute ethanol. google.com The crude O,O-diethyl dithiophosphate is then subjected to an initial chlorination step, where it is reacted with chlorine gas to produce a crude chlorinated product. google.com To further refine this product, a post-chlorination reaction is conducted in the presence of a catalyst. google.com Catalysts such as phosphorus trichloride (B1173362) (PCl₃) or triethyl phosphite (B83602) (P(OEt)₃) are introduced to eliminate sulfur byproducts and convert any remaining dithiophosphate. This catalytic step is crucial for improving the efficiency of chlorine utilization and ensuring the complete conversion of intermediates. google.com
Following the catalytic reaction, the final purification is achieved through distillation, often using a thin-film evaporator. google.com This technique is highly effective for separating the high-purity product from crystallized sulfur and other non-volatile impurities. The combination of catalytic post-chlorination and thin-film distillation can yield a product with a purity of ≥99%. google.com This integrated approach not only enhances product purity but also offers economic benefits, such as a 40% reduction in heating time compared to traditional batch distillation and the ability to recover up to 80% of the phosphorus trichloride catalyst.
Table 1: Industrial Process Steps for Catalytic Chlorination-Distillation
| Step | Description | Key Parameters | Outcome |
|---|---|---|---|
| 1. Synthesis | Reaction of phosphorus pentasulfide and absolute ethanol. | - | Production of O,O-diethyl dithiophosphate. google.com |
| 2. Initial Chlorination | Introduction of chlorine gas to the crude product. | Temperature: 30–60°C. | Formation of crude ethyl chloride products. google.com |
| 3. Catalytic Refinement | Addition of a catalyst for post-chlorination. | Catalyst: PCl₃ or P(OEt)₃; Temperature: 90–110°C. | Elimination of sulfur byproducts and conversion of residuals. |
| 4. Separation | Cooling to crystallize sulfur, followed by centrifugation. | Cooling Temperature: 10°C. | Removal of solid sulfur. |
| 5. Distillation | Purification of the liquid product using a thin-film evaporator. | Pressure: 20–30 mmHg; Temperature: 90–110°C. | High-purity (≥99%) final product. |
Optimization of Reaction Parameters and Mitigation of Side Product Formation
The optimization of reaction parameters is critical to maximizing the yield of the desired organodithiophosphate and preventing the formation of impurities. Temperature, solvent, and catalyst selection are key variables that significantly influence the reaction's outcome. rsc.org
Temperature control is paramount during the synthesis process. For instance, in the reaction of phosphorus pentasulfide and ethanol, maintaining a temperature range of 60–80°C is essential. This temperature is high enough to facilitate the removal of hydrogen sulfide gas byproduct but low enough to prevent the volatilization of ethanol. Exceeding this range ( >80°C) increases the risk of side reactions, leading to the formation of impurities such as triethyl thiophosphate. Conversely, temperatures below 60°C can result in incomplete reactant conversion.
The choice of solvent also has a substantial impact on reaction efficiency. Research has shown that the synthesis process is highly solvent-dependent, with chlorinated solvents often enabling the reaction to proceed smoothly and achieve nearly quantitative yields. rsc.orgchemrxiv.org The nature of the alkyl groups involved in the reaction also affects the rate of formation; less sterically hindered alkyl groups tend to react more quickly. chemrxiv.org
Table 2: Key Reaction Parameters and Their Impact
| Parameter | Optimal Condition/Consideration | Effect of Non-Optimal Condition | Source |
|---|---|---|---|
| Temperature | 60–80°C for initial synthesis | >80°C: Forms side products (e.g., triethyl thiophosphate); <60°C: Incomplete conversion. | |
| Solvent | Chlorinated solvents (e.g., CHCl₃) | Slower reaction rates in solvents like toluene (B28343) or THF. | rsc.orgchemrxiv.org |
| Alkyl Group Structure | Less sterically congested alkyl groups | Slower reaction rates for bulkier groups (e.g., isopropyl, t-butyl). | chemrxiv.org |
| Catalyst | Use of PCl₃ or P(OEt)₃ in post-chlorination | Lower chlorine efficiency, formation of sulfur byproducts. | google.com |
Coordination Chemistry and Complexation Behavior of Dithiophosphates
Ligand Properties of the Dithiophosphate (B1263838) Moiety (S₂P Functionality)
The dithiophosphate anion, [(RO)₂PS₂]⁻, is a versatile ligand in coordination chemistry. wikipedia.org Its coordinating ability is primarily defined by the two sulfur atoms of the S₂P functionality. These ligands are classified as soft ligands according to the Hard and Soft Acids and Bases (HSAB) theory, which accounts for their strong affinity for soft metal ions. researchgate.netresearchgate.net
Dithiophosphates are considered L-X type ligands in the Covalent Bond Classification, where L is a neutral two-electron donor and X is a one-electron donor. In standard electron counting methods, they are treated as three-electron donor ligands when acting in a bidentate fashion. wikipedia.org A key feature of the dithiophosphate ligand is its ability to be described by a zwitterionic resonance structure, (RO)₂P⁺(S⁻)₂, which involves the delocalization of the nitrogen lone pair onto the sulfur atoms. This electronic flexibility contributes to its ability to stabilize metals in various oxidation states. wikipedia.org The phosphorus atom in the dithiophosphate moiety maintains a tetrahedral geometry. wikipedia.org
The electronic and steric properties of the dithiophosphate ligand can be readily tuned by varying the organic substituents (R groups) on the oxygen atoms. This allows for the synthesis of a wide range of complexes with tailored solubility and reactivity. Charge-neutral dithiophosphate complexes, particularly those with branched alkyl groups, tend to be soluble in organic solvents. wikipedia.org
Complex Formation with Metal Ions
Dithiophosphates form stable complexes with a wide array of metal ions, demonstrating a variety of coordination modes and resulting in structurally diverse compounds.
The S₂P functionality of the dithiophosphate ligand allows for several coordination patterns with metal ions. These include monodentate, bidentate (chelating), and bridging modes. researchgate.netresearchgate.netacs.org The bidentate coordination is the most common, where the two sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. researchgate.netrsc.org This chelation can be symmetric or asymmetric (anisobidentate). acs.orgresearchgate.net
The versatility of the dithiophosphate ligand leads to significant structural diversity in its metal complexes. Mononuclear complexes are common, but the bridging capability of the ligand can also give rise to dinuclear, trinuclear, and polymeric structures. researchgate.netnih.gov For instance, dinuclear complexes can feature a central eight-membered ring formed by two bridging dithiophosphate ligands connecting two metal centers. rsc.org The geometry around the metal center in these complexes can vary, with examples of distorted tetrahedral, square planar, trigonal bipyramidal, and octahedral arrangements. rsc.orgresearchgate.netnih.govsemanticscholar.org
Table 1: Coordination Modes of Dithiophosphate Ligands
| Coordination Mode | Description |
|---|---|
| Monodentate | One sulfur atom of the dithiophosphate ligand binds to a single metal center. acs.org |
| Bidentate (Chelating) | Both sulfur atoms of the dithiophosphate ligand bind to the same metal center, forming a four-membered ring. researchgate.netrsc.org |
| Anisobidentate | A type of bidentate coordination where the two metal-sulfur bond lengths are unequal. acs.orgresearchgate.net |
Dithiophosphate ligands readily form complexes with transition metals. Nickel(II) complexes of dithiophosphates have been extensively studied and exhibit interesting structural features. These complexes can be synthesized by reacting a nickel(II) salt, such as nickel chloride hexahydrate, with an ammonium (B1175870) salt of the corresponding dithiophosphoric acid. wikipedia.org
The geometry of nickel(II) dithiophosphate complexes is typically either square-planar or octahedral. researchgate.netankara.edu.tr In the absence of other coordinating ligands, a square-planar geometry is often observed. elsevierpure.com However, the coordination number can expand to six, resulting in an octahedral geometry, through the addition of neutral donor ligands like pyridine. researchgate.netankara.edu.tr The dithiophosphate ligands in these octahedral complexes typically occupy the equatorial plane, with the additional ligands in the axial positions. researchgate.net
Structurally characterized nickel(II) dithiophosphate complexes show the nickel atom bonded to the sulfur atoms of the chelating S,S-ligands. researchgate.net For example, the crystal structure of nickel bis(dimethyldithiophosphate) reveals a square-planar coordination around the nickel center. wikipedia.org
Dithiophosphates are effective chelating agents for a variety of heavy metal ions, a property that is utilized in applications such as heavy metal removal from wastewater. researchgate.netnih.gov
Cadmium: Dithiophosphate ligands react with cadmium(II) salts to form complexes. These complexes can exist as dinuclear species where each cadmium atom is coordinated to four sulfur atoms in a distorted tetrahedral environment. rsc.org The structure often involves two four-membered chelate rings connected to a central eight-membered ring formed by bridging ligands. rsc.org The synthesis can be achieved by reacting an ammonium dithiophosphate with a cadmium(II) salt like cadmium chloride in an appropriate solvent. ias.ac.in
Lead: Lead(II) forms complexes with dithiophosphates, which can be synthesized by reacting lead dichloride with the sodium salt of the dithiophosphoric acid. researchgate.net The resulting complexes can exhibit a distorted tetrahedral geometry. researchgate.net Dithiophosphates have been shown to be effective collectors for lead sulfide (B99878) minerals in flotation processes. yxbjtech.com911metallurgist.com Studies have also investigated the formation of lead-polyphosphate coordination complexes in drinking water. rsc.org
Mercury: While specific studies on O,O,S-Triethyl dithiophosphate with mercury were not found, dithiophosphates, in general, are known to effectively remove mercury from wastewater, indicating the formation of stable complexes. nih.gov
Arsenic: Dithiophosphates form complexes with arsenic(III). For instance, arsenic can be chelated in situ with ammonium diethyl dithiophosphate to form As(DDTP)₃. nih.gov This complexation has been utilized for the extraction and quantification of arsenic. nih.govsigmaaldrich.com Mixed dithiolato alkylene dithiophosphate derivatives of arsenic(III) have also been synthesized. tandfonline.com
Antimony: Antimony(III) reacts with sodium salts of O,O-dialkyldithiophosphoric acids to yield neutral, monomeric complexes. tandfonline.com In these complexes, the dithiophosphate moiety acts as a chelating ligand. tandfonline.comtandfonline.com The antimony center can be five-coordinate. tandfonline.com Mixed bis(dialkyl dithiocarbamate) dialkyl dithiophosphate complexes of antimony(III) have also been prepared. tandfonline.com
Bismuth: Bismuth(III) forms complexes with dithiophosphates through the reaction of a bismuth salt, such as bismuth(III) nitrate (B79036) pentahydrate, with a sodium dithiophosphate. semanticscholar.orgnih.gov In these complexes, the bismuth(III) center is typically surrounded by six sulfur atoms from three symmetrically chelating bidentate dithiophosphate ligands, resulting in a distorted octahedral environment. researchgate.netsemanticscholar.orgnih.gov
Table 2: Examples of Heavy Metal-Dithiophosphate Complexes
| Metal Ion | Example Complex Formula | Coordination Geometry |
|---|---|---|
| Cadmium(II) | [Cd(S₂P(OR)₂)₂]₂ | Distorted tetrahedral rsc.org |
| Lead(II) | [Pb(S₂P(OAr)₂)₂] | Distorted tetrahedral researchgate.net |
| Arsenic(III) | As(S₂P(OEt)₂)₃ | Not specified nih.gov |
| Antimony(III) | (XCS₂)₂SbS₂P(OR)₂ | Not specified tandfonline.com |
Salt Formation and Solid-State Structures
In addition to forming coordination complexes with metal ions, dithiophosphoric acids can react with bases to form salts.
Ammonium salts of dialkyl dithiophosphoric acids are common reagents used in the synthesis of metal dithiophosphate complexes. wikipedia.org Ammonium diethyl dithiophosphate, for example, is synthesized from the reaction of phosphorus pentasulfide with ethanol (B145695) and ammonia. wikipedia.orgchemicalbook.comchemdad.com It is a white, crystalline solid that is soluble in water and several organic solvents. chemicalbook.comchemdad.com In the solid state, the crystal structure of ammonium diethyl dithiophosphate shows the ammonium cation connected to four diethyl dithiophosphate anions through N-H···S hydrogen bonds. wikipedia.org These salts serve as convenient sources of the dithiophosphate ligand for metathesis reactions with metal halides. wikipedia.org
While the formation of ammonium dithiophosphate salts is well-documented, specific research findings on the formation and solid-state structures of triethylammonium (B8662869) dithiophosphate salts were not prominently available in the searched literature. However, it is expected that triethylamine, being a base, would react with dithiophosphoric acid to form the corresponding triethylammonium salt.
Advanced Analytical and Spectroscopic Characterization Techniques for O,o,s Triethyl Dithiophosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of O,O,S-Triethyl dithiophosphate (B1263838), providing detailed information about the connectivity and chemical environment of its constituent atoms.
The combination of ¹H and ³¹P NMR spectroscopy offers a powerful tool for confirming the isomeric identity and understanding the conformational dynamics of O,O,S-Triethyl dithiophosphate.
Proton (¹H) NMR: The ¹H NMR spectrum provides distinct signals for the three ethyl groups, which are chemically non-equivalent due to their different bonding to either oxygen (O-ethyl) or sulfur (S-ethyl).
S-Ethyl Group: A key diagnostic signal is the multiplet corresponding to the methylene (B1212753) protons (-SCH₂) of the S-ethyl group, which appears at approximately δ 2.98 ppm. This downfield shift, relative to the O-ethyl methylene protons, is due to the influence of the adjacent sulfur atom. The methyl protons of this group would be expected to appear as a triplet further upfield.
O-Ethyl Groups: The two O-ethyl groups are chemically equivalent to each other but distinct from the S-ethyl group. Their methylene protons (-OCH₂) would typically appear as a multiplet upfield from the -SCH₂ signal, influenced by coupling to both the adjacent methyl protons and the distant phosphorus atom. The terminal methyl protons (-CH₃) of the ethoxy groups would present as a triplet.
Phosphorus (³¹P) NMR: The ³¹P NMR spectrum provides a direct and sensitive probe of the phosphorus atom's chemical environment. For this compound, a single resonance is observed in the proton-decoupled ³¹P NMR spectrum at a chemical shift of approximately δ 92 ppm . This chemical shift is characteristic of phosphorodithioate (B1214789) esters of this type and is crucial for distinguishing it from other isomers or related phosphorus compounds.
Conformational analysis using NMR can be performed by studying temperature-dependent spectral changes and measuring vicinal coupling constants (³J), which are related to dihedral angles through the Karplus equation. These studies can reveal the preferred rotational conformations around the P-O, P-S, and C-C bonds.
Table 1: Key NMR Data for this compound
| Nucleus | Functional Group | Chemical Shift (δ) ppm | Multiplicity / Coupling |
|---|---|---|---|
| ³¹P | P=S | ~92 | Singlet |
| ¹H | -SCH₂CH₃ | ~2.98 | Multiplet |
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides further structural confirmation by resolving the signals for each carbon atom. For this compound, four distinct carbon resonances are expected:
Two signals for the O-ethyl groups: one for the methylene carbons (-OCH₂) and one for the methyl carbons (-CH₃). The -OCH₂ carbon is expected in the δ 60-70 ppm region, while the -CH₃ carbon would be upfield, typically δ 15-20 ppm.
Two signals for the S-ethyl group: one for the methylene carbon (-SCH₂) and one for the methyl carbon (-CH₃). The -SCH₂ carbon is typically found in the δ 20-30 ppm range, deshielded compared to a standard alkane but shielded relative to an -OCH₂ carbon.
All carbon signals would exhibit splitting due to coupling with the phosphorus atom (²JPC and ³JPC), providing valuable connectivity information.
Tin-119 (¹¹⁹Sn) NMR: While not intrinsic to the characterization of this compound itself, ¹¹⁹Sn NMR becomes a powerful tool when the compound is used as a ligand in organotin complexes. Dithiophosphates are known to coordinate with tin, and the ¹¹⁹Sn chemical shift provides direct insight into the coordination number and geometry of the tin center in such complexes.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly infrared (IR) spectroscopy, are used to identify the characteristic functional groups within the molecule based on their unique vibrational frequencies.
The IR spectrum of this compound displays several characteristic absorption bands that are diagnostic for its key structural features. The analysis of these bands allows for rapid functional group identification and confirmation of the molecular structure. The primary absorptions include:
P=S Stretch: A moderately strong band corresponding to the stretching vibration of the thiophosphoryl (P=S) bond is observed at approximately 660 cm⁻¹ .
P-S Stretch: The single bond between phosphorus and the ethylthio sulfur (P-S) gives rise to an absorption band around 480 cm⁻¹ .
P-O-C Linkages: The vibrations associated with the P-O-C moiety are complex and typically result in a series of strong bands. For this compound, these characteristic stretches are found in the regions of 964-1024 cm⁻¹ and 1128–1192 cm⁻¹ . These bands are often broad and intense, representing asymmetric and symmetric stretching modes of the P-O-C system.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| P=S | Stretching | ~660 |
| P-S-C | Stretching | ~480 |
| P-O-C | Stretching | 964 - 1024 |
| P-O-C | Stretching | 1128 - 1192 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The electron ionization (EI) mass spectrum of this compound (C₆H₁₅O₂PS₂, Molecular Weight: 214.29 g/mol ) is expected to show a molecular ion peak [M]⁺ at m/z 214.
The fragmentation of the molecular ion is guided by the relative strengths of the bonds and the stability of the resulting fragments. Common fragmentation pathways for organophosphorus esters include α-cleavage and rearrangements. Key expected fragmentation steps include:
Loss of an Ethylene Molecule: A common pathway for ethoxy groups is the loss of ethene (C₂H₄, 28 Da) through a McLafferty-type rearrangement, leading to a fragment ion at m/z 186.
Cleavage of the S-Ethyl Group: The P-S bond can cleave, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) to produce an ion at m/z 185, or the loss of an ethylthio radical (•SC₂H₅, 61 Da) to yield an ion at m/z 153.
Cleavage of O-Ethyl Groups: Loss of an ethoxy radical (•OC₂H₅, 45 Da) would result in a fragment at m/z 169.
The analysis of these characteristic fragment ions allows for the confident identification of the compound and differentiation from its isomers.
Chromatographic Separation Techniques
Gas chromatography (GC) equipped with element-selective detectors is a cornerstone for the routine analysis of organophosphorus compounds due to its high sensitivity and selectivity, which reduces the impact of co-eluting matrix components.
Flame Photometric Detector (FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds. It operates by measuring the optical emission of phosphorus or sulfur species in a hydrogen-rich flame nemi.gov. For phosphorus, the emission is typically measured at a wavelength of 526 nm. The FPD is widely used for the analysis of organophosphate pesticide metabolites, such as dialkyl phosphates, in various matrices nih.govnih.gov. Its high selectivity makes it particularly suitable for trace-level analysis in complex samples where background interference can be a significant issue d-nb.info.
Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is exceptionally sensitive to compounds containing nitrogen and phosphorus. The detector utilizes a heated rubidium or cesium bead that promotes the selective ionization of N- and P-containing analytes eluting from the GC column nemi.gov. This results in a very low background signal from carbon-based solvents and matrix components, providing excellent signal-to-noise ratios. In a published method for the analysis of O,S,S-trimethylphosphorodithioate, the closely related compound O,S,S-Triethylphosphorodithioate was successfully used as an internal standard, demonstrating the suitability of GC-NPD for this class of compounds nih.gov.
The table below summarizes typical GC conditions that can be adapted for the analysis of this compound based on methods for related compounds.
| Parameter | GC-NPD Conditions nih.gov | GC-FPD Conditions d-nb.info |
| Column | Fused-silica capillary, Carbowax 20M | Glass column, 5% OV-210 on 80/100 mesh Gas Chrom Q |
| Carrier Gas | Helium | Helium |
| Injector Temp. | Not specified | 250 °C |
| Detector Temp. | Not specified | 250 °C |
| Oven Program | Isothermal or programmed (details not specified) | Programmed: 170 °C, ramp at 16 °C/min to 225 °C (hold 4 min) |
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC), is essential for the analysis of polar and non-volatile organophosphorus compounds that are not amenable to GC without derivatization. Method development is a critical process that involves optimizing several parameters to achieve the desired separation, sensitivity, and analysis time.
A typical LC method for dithiophosphates and related compounds is based on reverse-phase chromatography. For instance, O,O-Diethyl dithiophosphate has been successfully separated using a simple isocratic mobile phase of acetonitrile, water, and phosphoric acid on a reverse-phase column sielc.com. For compatibility with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are substituted for non-volatile acids like phosphoric acid nih.govsielc.com.
Key steps in LC method development include:
Column Selection: C18 columns are widely used due to their versatility and robustness in separating a broad range of compounds based on hydrophobicity nih.gov.
Mobile Phase Optimization: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer is adjusted to control retention time and resolution. The pH of the mobile phase is a critical parameter that can significantly affect the retention and peak shape of ionizable compounds molnar-institute.com.
Extraction Method: Prior to LC analysis, the target analyte must be efficiently extracted from the sample matrix. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly evaluated to maximize recovery and minimize matrix effects nih.gov. For a group of dialkyl phosphate (B84403) metabolites, LLE with ethyl acetate (B1210297) was found to provide high recovery rates and was selected as the preferred extraction method nih.gov.
The following table outlines parameters from a developed UFLC-MS/MS method for related organophosphate metabolites.
| Parameter | UFLC-MS/MS Method Details nih.gov |
| Column | Agilent C18 (2.1 mm × 50 mm × 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Elution Type | Gradient |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD), specifically single-crystal X-ray analysis, is the definitive technique for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. This method provides detailed information on bond lengths, bond angles, and crystal packing, which is fundamental to understanding the compound's chemical and physical properties.
While the crystal structure of this compound itself is not prominently available in the literature, analyses of closely related dithiophosphate salts provide valuable insight into the expected structural features. Studies on triethylammonium (B8662869) salts of various O,O'-diaryl dithiophosphates have been conducted. In these structures, the phosphorus atom is consistently found to have a tetrahedral coordination geometry, bonded to two sulfur atoms and two oxygen atoms researchgate.netresearchgate.net. The crystal structures are often stabilized by intermolecular interactions, such as hydrogen bonding between the triethylammonium cation and the sulfur atoms of the dithiophosphate anion researchgate.netresearchgate.net.
The crystallographic data obtained from XRD analysis allows for the unambiguous determination of the molecular structure and provides a basis for computational studies, such as Density Functional Theory (DFT), to further investigate the molecule's electronic properties researchgate.net.
The table below presents example crystallographic data from single-crystal XRD analyses of related dithiophosphate compounds.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| Triethylammonium salt of O,O'-bis(o-tolyl)dithiophosphate | Monoclinic | P2(1)/c | Tetrahedral geometry at phosphorus; N–H···S hydrogen bonding | researchgate.net |
| [{(2,4-(CH₃)₂C₆H₃O)}₂PS₂HNEt₃] | Orthorhombic | Pbca | Tetrahedral coordination at phosphorus atom | researchgate.net |
| [{(3,4-(CH₃)₂C₆H₃O)}₂PS₂HNEt₃] | Triclinic | P1 | Structure stabilized by cation–anion N–H···S interactions | researchgate.net |
Computational Chemistry and Theoretical Modeling of Dithiophosphate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com Due to its favorable balance of computational cost and accuracy, DFT is frequently employed to study the properties and reactivity of organophosphorus compounds like O,O,S-Triethyl dithiophosphate (B1263838). mdpi.comresearchgate.net
DFT calculations are a powerful technique for the assessment of the structural and spectral properties of organic compounds. nih.gov This approach allows for the determination of various molecular properties that are crucial for understanding the behavior of O,O,S-Triethyl dithiophosphate. Key properties that can be characterized include:
Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Calculation of vibrational spectra (Infrared and Raman) helps in the identification of characteristic functional groups and confirms the stability of the optimized structure.
Electronic Properties: DFT provides information on the distribution of electrons within the molecule. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Quantum Chemical Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and its tendency to participate in chemical reactions. nih.gov
Table 1: Representative Molecular Properties of Dithiophosphate Systems Calculated via DFT
| Property | Description | Typical Application |
| Optimized Geometry | Provides precise bond lengths (e.g., P=S, P-S, P-O) and angles, defining the molecule's 3D structure. | Understanding steric effects and conformational preferences. |
| HOMO/LUMO Energies | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Predicting sites of electrophilic/nucleophilic attack and chemical reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of molecular stability and susceptibility to electronic excitation. |
| Mulliken Charges | Distribution of partial atomic charges across the molecule. | Identifying charge localization and sites for electrostatic interactions. |
| Vibrational Frequencies | Calculated IR and Raman spectra corresponding to molecular vibrations. | Aiding in the experimental identification and characterization of the compound. |
DFT is extensively used to model the reaction pathways of organophosphorus compounds, providing detailed mechanistic insights. By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates.
Hydrolysis: The hydrolysis of trialkyl phosphates has been studied in detail using DFT. For the closely related compound triethyl phosphate (B84403) (TEP), DFT calculations have shown that the hydrolysis reaction can proceed via different SN2-type mechanisms. cdmf.org.br These studies reveal that the reaction can occur with either inversion or retention of the stereochemical configuration, with the former generally having a lower activation energy barrier. cdmf.org.br The calculations allow for the determination of activation energies and reaction kinetics, which are crucial for understanding the compound's environmental persistence. researchgate.netcdmf.org.br For instance, the hydrolysis of the pesticide phorate (B1677698) results in the formation of diethyl dithiophosphate as a dominant product. lookchem.com
Photolysis: Computational fluid dynamics (CFD) coupled with kinetic models can be used to simulate the degradation of trialkyl phosphates in advanced oxidation processes, such as the UV/H₂O₂ system. sigmaaldrich.com These models help in understanding the spatial distribution of reactive species like hydroxyl radicals and their role in the oxidation of the parent compound. sigmaaldrich.com DFT calculations can provide the fundamental kinetic parameters required for these larger-scale simulations.
Table 2: Calculated Activation Energies for the Hydrolysis of Triethyl Phosphate (TEP) via SN2 Mechanisms (Illustrative Analogue)
| Hydrolysis Stage | Mechanism | Activation Energy (kcal/mol) |
| First Hydrolysis | SN2 with Inversion (SN2-I) | 28.5 |
| SN2 with Retention (SN2-R) | 32.1 | |
| Second Hydrolysis | SN2 with Inversion (SN2-I) | 29.8 |
| SN2 with Retention (SN2-R) | 34.5 | |
| Data derived from studies on the analogous compound, triethyl phosphate, to illustrate the type of information obtained from DFT calculations. cdmf.org.br |
Advanced Electronic Structure Calculations
While standard DFT is powerful, more advanced methods are sometimes required to accurately describe complex phenomena such as non-covalent interactions, excited states, and photochemical processes.
Standard DFT functionals can sometimes fail to accurately describe long-range interactions, such as van der Waals forces, and can underestimate reaction barrier heights and charge-transfer excitation energies. riken.jpudel.edu Long-range corrected (LC) DFT functionals were developed to overcome these deficiencies. riken.jp
The LC scheme partitions the electron-electron interaction into short-range and long-range components. The short-range part is treated by a standard DFT exchange functional, while the long-range part is described using the exact Hartree-Fock exchange. udel.edu This approach provides a more accurate description of the asymptotic behavior of the exchange potential, leading to significant improvements in the prediction of properties involving charge transfer or weak interactions. riken.jpnih.gov The application of LC-DFT is particularly relevant for studying interactions between dithiophosphate molecules or their binding to larger systems where dispersion forces are significant.
The interaction of molecules with light is governed by their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling these states. nih.gov TD-DFT calculations can predict several key photophysical and photochemical properties:
UV-Vis Absorption Spectra: By calculating the vertical excitation energies from the ground state to various excited states, one can simulate the absorption spectrum of the molecule.
Excited State Properties: TD-DFT can determine the geometry and electronic properties (like dipole moment) of the molecule in its excited state. rsc.org
Photochemical Pathways: Modeling excited state potential energy surfaces can help elucidate the mechanisms of photochemical reactions, including photolysis. The lifetime of an excited state can be estimated by calculating the rates of both radiative (fluorescence, phosphorescence) and non-radiative decay pathways (internal conversion, intersystem crossing). nih.govstackexchange.com Computational programs can calculate these rates, providing a comprehensive picture of the molecule's behavior following light absorption. stackexchange.com
Modeling of Metal-Ligand Interactions and Coordination Behavior
Dithiophosphates are excellent ligands for a wide range of metal ions, forming coordination complexes with diverse structures and applications. wikipedia.org Computational modeling is a powerful tool for understanding the nature of the metal-ligand bond and predicting the coordination behavior.
First-principles simulations based on DFT can be used to predict the binding energies of dithiophosphate ligands to metal surfaces or metal ions. researchgate.net These calculations help to understand the selectivity of these ligands for different metals, which can often be rationalized using concepts like the Hard and Soft Acids and Bases (HSAB) principle, where dithiophosphates act as soft ligands. researchgate.net
Computational models can accurately reproduce the equilibrium structures of metal-dithiophosphate complexes, including different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral). nih.govresearchgate.net Advanced techniques, such as combining DFT with machine learning potentials, can even model dynamic processes like ligand exchange in solution, providing insights into the lability of the metal-ligand bond. nih.govchemrxiv.org Furthermore, DFT can be used to analyze the covalent and electrostatic components of the metal-ligand and ligand-ligand interactions within a complex, offering a deep understanding of the forces that determine its stability and structure. nih.gov
Table 3: Common Computational Approaches for Metal-Ligand Interactions
| Computational Method | Information Provided | Relevance to Dithiophosphates |
| DFT Geometry Optimization | Predicts stable coordination geometries (e.g., tetrahedral, square planar) and bond lengths. | Elucidates the structure of metal-dithiophosphate complexes. researchgate.net |
| Binding Energy Calculation | Quantifies the strength of the metal-ligand bond. | Explains the stability and selectivity of dithiophosphate ligands for different metals. researchgate.net |
| Energy Decomposition Analysis | Separates the interaction energy into electrostatic, Pauli repulsion, and orbital components. | Provides insight into the fundamental nature of the metal-dithiophosphate bond. nih.gov |
| Ab Initio Molecular Dynamics | Simulates the dynamic behavior of the complex in solution, including ligand exchange. | Models the reactivity and stability of the complex in a realistic environment. nih.gov |
Integration of Computational and Experimental Data for Mechanistic Insights
The elucidation of complex chemical mechanisms and the prediction of molecular behavior in dithiophosphate systems are significantly enhanced by the synergistic integration of computational chemistry and experimental data. While detailed studies focusing specifically on this compound are not extensively available in public literature, the principles of this integrated approach can be effectively demonstrated through research on analogous organophosphorus compounds, such as Triethyl phosphate (TEP). This combined strategy provides a more comprehensive understanding than either methodology could achieve alone, offering deep insights into reaction pathways, transition states, and the influence of molecular structure on reactivity.
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for exploring the intricacies of chemical reactions at the molecular level. mdpi.compurdue.edu These theoretical models allow for the investigation of transient species and high-energy intermediates that are often difficult to detect experimentally. By mapping potential energy surfaces, computational chemistry can predict reaction barriers, determine the stereoelectronics of a reaction, and visualize the geometric changes that molecules undergo during a chemical transformation.
The true power of this approach, however, lies in the validation and refinement of computational models with empirical evidence. Experimental techniques provide the real-world data that anchors theoretical calculations. For instance, kinetic studies can measure reaction rates, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography can identify reaction products and intermediates, providing crucial structural information.
The integration of these two domains is a cyclical process of refinement. Experimental results can guide the development of more accurate computational models, while theoretical predictions can suggest new experiments to test specific mechanistic hypotheses. This iterative process leads to a robust and detailed picture of the chemical system under investigation.
A prime example of this synergy is in the study of reaction mechanisms. Computational models can propose several possible pathways for a reaction, each with a calculated activation energy. Experimental kinetic data can then be used to determine which of these theoretical pathways is most consistent with the observed reaction rates.
To illustrate how computational and experimental data are compared, consider the following hypothetical data tables for a reaction involving a dithiophosphate compound.
Table 1: Comparison of Calculated and Experimental Activation Energies for a Hypothetical Reaction Pathway
| Reaction Step | Computationally Predicted Activation Energy (kcal/mol) | Experimentally Determined Activation Energy (kcal/mol) |
| Step 1: Nucleophilic Attack | 15.2 | 14.8 ± 0.5 |
| Step 2: Intermediate Formation | 5.7 | Not directly observable |
| Step 3: Product Release | 10.1 | 9.9 ± 0.3 |
In this example, the close agreement between the predicted and measured activation energies for the observable steps would lend strong support to the proposed reaction mechanism. The computational model also provides insight into the energy of the transient intermediate, which is not experimentally accessible.
Table 2: Comparison of Key Bond Lengths in a Reaction Intermediate
| Bond | Calculated Bond Length (Å) | Experimental (X-ray Crystallography) Bond Length (Å) |
| P=S | 1.95 | 1.94 |
| P-O | 1.60 | 1.61 |
| S-C | 1.82 | 1.83 |
This table demonstrates how computational geometries can be validated against experimental structural data. A strong correlation between the calculated and observed bond lengths would confirm the accuracy of the theoretical model of the intermediate's structure.
Through this integrated approach, a more complete and reliable understanding of the mechanistic details of dithiophosphate systems can be achieved. The predictive power of computational chemistry, when grounded in experimental reality, provides a powerful tool for the rational design of new molecules and the optimization of chemical processes.
Concluding Perspectives and Future Research Directions
Current Knowledge Gaps and Challenges in O,O,S-Triethyl Dithiophosphate (B1263838) Research
Despite its established industrial relevance, significant knowledge gaps persist in the comprehensive understanding of O,O,S-Triethyl dithiophosphate. A primary challenge lies in elucidating its complete environmental fate and the long-term effects of its degradation products. While hydrolysis is a known degradation pathway, the full spectrum of intermediates and their respective toxicities and persistence in various environmental compartments (soil, water, and air) remain insufficiently characterized. geoscienceworld.orgcymitquimica.com The potential for bioaccumulation in organisms within different trophic levels is another area requiring more in-depth investigation. researchgate.net
Furthermore, a comprehensive toxicological profile for this compound is not fully established. While organophosphorus compounds are generally recognized for their neurotoxic potential by inhibiting acetylcholinesterase, the specific long-term, sublethal effects of this compound on a wide range of non-target organisms are not well-documented. agronomyjournals.comlookchem.com Research is needed to understand its potential endocrine-disrupting effects and other chronic toxicity endpoints. geoscienceworld.org
From a chemical perspective, challenges remain in developing more sustainable and efficient synthesis methods. While established production routes exist, there is a continuous drive to develop greener alternatives that minimize hazardous byproducts and reduce environmental impact. Additionally, a deeper understanding of its coordination chemistry with a broader range of metals could unlock new catalytic or material science applications. researchgate.net
Emerging Methodologies in Dithiophosphate Chemistry and Analysis
Advances in analytical chemistry are paving the way for more sensitive and selective detection and quantification of this compound and its metabolites in complex environmental and biological matrices. Techniques such as molecularly imprinted solid-phase extraction (MISPE) coupled with gas chromatography-mass spectrometry (GC-MS) offer enhanced selectivity for target analytes in intricate samples like human urine. researchgate.net The development of advanced chromatographic and electrophoretic techniques continues to improve the separation and identification of various organophosphorus compounds. contentstack.com
In the realm of synthetic chemistry, there is growing interest in "green" methodologies for the synthesis of dithiophosphate compounds. This includes the exploration of solvent-free reaction conditions, the use of less hazardous reagents, and the development of catalytic processes to improve efficiency and reduce waste. sciensage.info These emerging synthetic strategies aim to produce dithiophosphates, including this compound, in a more environmentally benign manner.
Furthermore, computational modeling and theoretical studies are becoming increasingly valuable tools in dithiophosphate research. These methods can predict the physicochemical properties, reactivity, and potential toxicity of these compounds, thereby guiding experimental work and accelerating the design of new functional molecules with desired properties.
Potential Avenues for Advanced Functional Material Design and Environmental Applications
The unique chemical properties of dithiophosphates, including this compound, present opportunities for their application in the design of advanced functional materials. Their ability to act as ligands and form stable complexes with a variety of metals is a key attribute. researchgate.net This characteristic can be exploited in the development of novel catalysts, sensors, and materials with specific electronic or optical properties. For instance, metal-dithiophosphate complexes are being investigated for their catalytic activity in various organic transformations. researchgate.net
In the environmental sector, dithiophosphate-based compounds are being explored for their potential in remediation technologies. Their chelating properties make them suitable for use in the extraction and preconcentration of heavy metals from contaminated water sources. researchgate.nettandfonline.com Research is ongoing to develop dithiophosphate-functionalized materials, such as polymers or sorbents, for the selective removal of toxic metal ions from industrial wastewater.
Moreover, the study of ashless dithiophosphate compounds as lubricant additives is a promising area of research. sciensage.info These compounds could offer comparable or superior anti-wear and antioxidant properties to traditional zinc-based additives (ZDDPs) while mitigating the negative environmental impacts associated with heavy metals. ulprospector.comacs.orgaksharpetrochemindustries.comnih.gov The development of effective, environmentally friendly lubricant additives is a significant goal in the pursuit of greener industrial practices. nih.gov
Q & A
What are the established methods for synthesizing O,O,S-triethyl dithiophosphate, and what reaction conditions optimize yield?
Level: Basic
Answer:
this compound can be synthesized via the reaction of ethanol with tetraphosphorus decasulfide (P₄S₁₀) under controlled conditions. A typical protocol involves:
Thiophosphorylation: React ethanol with P₄S₁₀ in an inert solvent (e.g., toluene) at 80–100°C for 6–8 hours to form the dithiophosphoric acid intermediate.
Alkylation: Introduce ethyl groups using ethyl bromide or iodide in the presence of a base (e.g., NaOH) to substitute the acidic hydrogens.
Key parameters for yield optimization include maintaining anhydrous conditions, stoichiometric control of alkylating agents, and post-synthesis purification via recrystallization from acetone/ether mixtures .
How do contradictions in reported synthesis pathways for this compound arise, and how can they be resolved?
Level: Advanced
Answer:
Discrepancies in synthesis routes often stem from:
- Catalyst selection: Use of NaOH vs. K₂CO₃ alters reaction kinetics and byproduct formation.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) may favor side reactions compared to non-polar solvents like toluene.
Resolution requires systematic comparison of reaction parameters via HPLC or GC-MS to identify intermediates and optimize stepwise efficiency. Cross-referencing with patent methodologies (e.g., Oswald et al., 1975) can clarify best practices for alkylation and sulfur retention .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- X-ray Diffraction (XRD): Resolves bond lengths (e.g., P–S = ~1.97 Å) and torsion angles, critical for confirming stereochemistry.
- NMR Spectroscopy: ³¹P NMR identifies phosphorus environment (δ ~85–95 ppm for dithiophosphates), while ¹H/¹³C NMR confirms ethyl group integration.
- IR Spectroscopy: S–P–S stretching vibrations (~550–650 cm⁻¹) validate thiophosphate formation.
Crystallization in acetone, as described for ammonium analogs, ensures high-quality single crystals for XRD .
How do hydrogen-bonding networks in this compound derivatives influence their reactivity in coordination chemistry?
Level: Advanced
Answer:
Hydrogen bonds (N–H···S) in ammonium salts of dithiophosphates create layered structures with hydrophilic interiors and hydrophobic ethyl exteriors. These networks:
- Stabilize metal complexes (e.g., Mo, Zn) by enhancing ligand rigidity.
- Modulate redox activity by altering electron density at sulfur donors.
Comparative studies with ZnDDP analogs show that ethyl group orientation impacts anti-wear performance in tribological applications, suggesting similar structure-reactivity relationships for O,O,S-triethyl derivatives .
How is this compound utilized in analytical chemistry for trace metal detection?
Level: Basic
Answer:
The compound’s thiophosphate moiety selectively chelates heavy metals (e.g., As, Hg, Pb) via soft acid-base interactions. Methodological steps include:
Sample Preparation: Adjust pH to 3–5 to optimize ligand-metal binding.
Extraction: Use solvent partitioning (e.g., chloroform) to isolate metal-dithiophosphate complexes.
Detection: Quantify via atomic absorption spectroscopy (AAS) or ICP-MS. Calibration with certified reference materials ensures accuracy .
What role does this compound play in designing organometallic catalysts?
Level: Advanced
Answer:
As a bidentate ligand, it stabilizes transition metals (e.g., Ni, Pd) in oxidation states critical for cross-coupling reactions. Key considerations:
- Electronic Effects: Electron-withdrawing ethyl groups enhance metal center electrophilicity.
- Steric Bulk: Ethyl substituents influence substrate access, affecting catalytic turnover.
Comparative studies with O,O-dibutyl analogs reveal trade-offs between activity and stability, guiding catalyst design for C–S bond formation .
What safety protocols are essential when handling this compound?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood use are mandatory.
- Storage: Maintain at 2–8°C in airtight containers to prevent hydrolysis.
- Emergency Measures: Neutralize spills with sodium bicarbonate; toxicity data (R23/24/25: toxic by inhalation, skin contact, and ingestion) necessitate immediate decontamination .
How can researchers resolve discrepancies in reported P–S bond lengths across dithiophosphate structures?
Level: Advanced
Answer:
Variations in bond lengths (e.g., 1.972–1.987 Å) arise from:
- Crystallographic Resolution: High-resolution XRD (≤0.8 Å) reduces measurement errors.
- Environmental Effects: Hydrogen bonding or crystal packing forces distort geometry.
Statistical analysis of CSD datasets (e.g., 340 structures) and DFT calculations can isolate intrinsic vs. extrinsic factors .
How do alkyl chain variations (e.g., ethyl vs. butyl) in dithiophosphates affect their physicochemical properties?
Level: Advanced
Answer:
- Solubility: Longer chains (butyl) increase hydrophobicity, reducing aqueous solubility.
- Thermal Stability: Ethyl derivatives exhibit lower decomposition temperatures (~180°C) vs. bulkier analogs.
- Coordination Strength: Smaller alkyl groups enhance ligand flexibility, improving metal-binding kinetics. These trends inform solvent selection and ligand design for specific applications .
What strategies optimize the chromatographic separation of this compound from reaction byproducts?
Level: Advanced
Answer:
- Column Selection: Reverse-phase C18 columns with 5 µm particle size.
- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid improves peak symmetry.
- Detection: UV at 254 nm (λmax for thiophosphate) or MS/MS for trace quantification. Method validation via spike-recovery assays ensures robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
